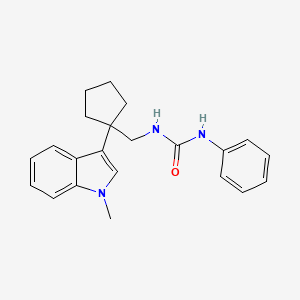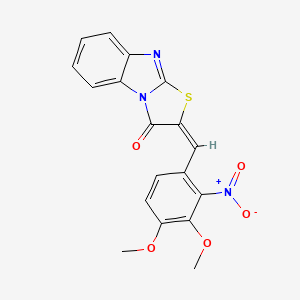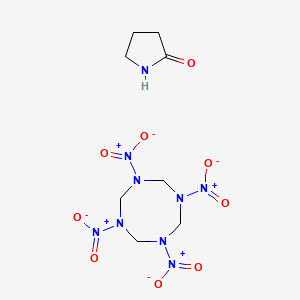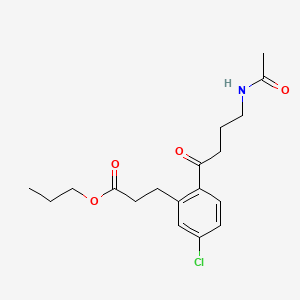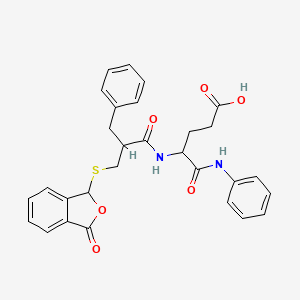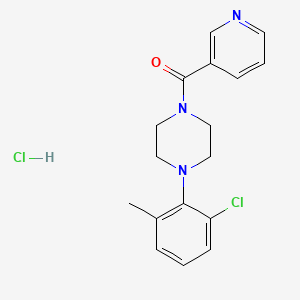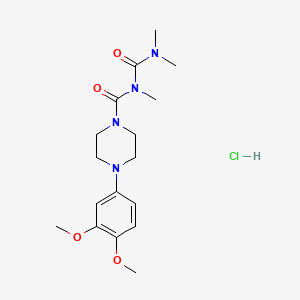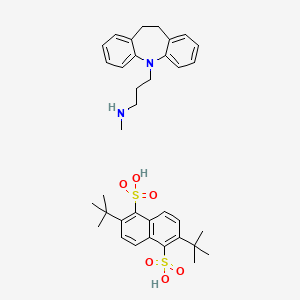
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its significant pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. It is structurally related to benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and other central nervous system disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- typically involves the following steps:
Cyclization of Nitrobenzene Derivatives: The initial step involves the cyclization of nitrobenzene derivatives with hydrazine to form the triazole ring.
Formation of Benzodiazepine Ring: The triazole intermediate is then reacted with appropriate benzodiazepine precursors under acidic or basic conditions to form the benzodiazepine ring.
Chlorination and Substitution: The final steps involve chlorination and substitution reactions to introduce the chloro and morpholinyl groups at specific positions on the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The process typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolobenzodiazepine compound .
Analyse Chemischer Reaktionen
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolobenzodiazepine derivatives.
Substitution: Formation of substituted triazolobenzodiazepine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, which are involved in the modulation of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Diazepam: A benzodiazepine with a similar mechanism of action but different chemical structure.
Clonazepam: A benzodiazepine used primarily for its anticonvulsant properties.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-morpholinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the morpholinyl group enhances its binding affinity to the GABA receptor, making it more potent compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
153901-58-7 |
|---|---|
Molekularformel |
C26H22ClN5O |
Molekulargewicht |
455.9 g/mol |
IUPAC-Name |
4-(8-chloro-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C26H22ClN5O/c27-20-11-12-22-23(17-20)31(21-9-5-2-6-10-21)25(30-13-15-33-16-14-30)18-24-28-29-26(32(22)24)19-7-3-1-4-8-19/h1-12,17-18H,13-16H2 |
InChI-Schlüssel |
PLYYLRPGKRBIJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=NN=C(N3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


